(6-Fluoroquinolin-2-yl)methanol (6-Fluoroquinolin-2-yl)methanol
Brand Name: Vulcanchem
CAS No.: 165111-37-5
VCID: VC2479421
InChI: InChI=1S/C10H8FNO/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-5,13H,6H2
SMILES: C1=CC2=C(C=CC(=N2)CO)C=C1F
Molecular Formula: C10H8FNO
Molecular Weight: 177.17 g/mol

(6-Fluoroquinolin-2-yl)methanol

CAS No.: 165111-37-5

Cat. No.: VC2479421

Molecular Formula: C10H8FNO

Molecular Weight: 177.17 g/mol

* For research use only. Not for human or veterinary use.

(6-Fluoroquinolin-2-yl)methanol - 165111-37-5

Specification

CAS No. 165111-37-5
Molecular Formula C10H8FNO
Molecular Weight 177.17 g/mol
IUPAC Name (6-fluoroquinolin-2-yl)methanol
Standard InChI InChI=1S/C10H8FNO/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-5,13H,6H2
Standard InChI Key BPBYTQJELFYUOP-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC(=N2)CO)C=C1F
Canonical SMILES C1=CC2=C(C=CC(=N2)CO)C=C1F

Introduction

Basic Properties and Identification

(6-Fluoroquinolin-2-yl)methanol (CAS No. 165111-37-5) is a synthetic organic compound with the molecular formula C₁₀H₈FNO and a molecular weight of 177.17 g/mol . It belongs to the broader class of quinolines, which are known for their diverse biological activities. The compound is also known by alternative names including 6-fluoro-2-quinolinemethanol and 2-quinolinemethanol, 6-fluoro- .

Structural Identification Parameters

The compound can be identified using several chemical identifiers, as detailed in the following table:

ParameterValue
CAS Number165111-37-5
IUPAC Name(6-fluoroquinolin-2-yl)methanol
Molecular FormulaC₁₀H₈FNO
Molecular Weight177.17 g/mol
InChIInChI=1S/C10H8FNO/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-5,13H,6H2
InChIKeyBPBYTQJELFYUOP-UHFFFAOYSA-N
SMILESC1=CC2=C(C=CC(=N2)CO)C=C1F

Physical and Chemical Properties

The compound demonstrates specific physicochemical properties that influence its behavior in various environments :

PropertyValue
AppearanceWhite powder (implied)
Storage ConditionsStore at 2-8°C, dry
XLogP3-AA1.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1
Topological Polar Surface Area33.1 Ų
Heavy Atom Count13
Formal Charge0
Complexity176
CategoryDetails
Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed)
H315 (Causes skin irritation)
H320 (Causes eye irritation)
H335 (May cause respiratory irritation)
Precautionary StatementsP264 (Wash hands thoroughly after handling)
P270 (Do not eat, drink or smoke when using this product)
P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell)
P330 (Rinse mouth)

Synthesis Methods

The synthesis of (6-fluoroquinolin-2-yl)methanol typically involves multi-step organic synthesis techniques. These methods can include various reactions depending on the starting materials and desired intermediates .

Common Synthetic Approaches

Several approaches have been documented for synthesizing this compound:

  • Reduction of corresponding carboxylic acid derivatives: Starting from 6-fluoroquinoline-2-carboxylic acid or its esters, reduction using appropriate reagents like sodium borohydride (NaBH₄) yields the desired alcohol .

  • Oxidation followed by reduction: Oxidation of 6-fluoro-2-methylquinoline using selenium dioxide (SeO₂), followed by reduction with NaBH₄ can produce the target compound .

  • Multi-step synthesis: As described in literature, reactions such as nucleophilic substitution, reduction, or oxidation can be employed depending on available starting materials.

In one documented synthesis approach, ethyl 4-hydroxy quinoline-2-carboxylate derivatives were reduced using NaBH₄ to afford the corresponding alcohols, which could then be further modified to obtain the target compound .

Biological Activities and Pharmacological Properties

(6-Fluoroquinolin-2-yl)methanol exhibits significant biological potential, primarily due to its structural features that enable effective interaction with various biological targets.

Structure-Activity Relationships

The biological activity of (6-fluoroquinolin-2-yl)methanol is significantly influenced by its structural features:

  • The fluorine atom at position 6 enhances the compound's ability to penetrate cell membranes, allowing effective interaction with biological targets such as enzymes or receptors.

  • The hydroxymethyl group at position 2 provides a site for potential hydrogen bonding interactions with target proteins and allows for further chemical modifications.

  • The quinoline core structure contributes to the compound's ability to interact with various biological systems, as quinolines are known for their diverse biological activities.

Research Applications and Findings

(6-Fluoroquinolin-2-yl)methanol has been utilized in various research contexts, demonstrating its versatility as a building block for more complex bioactive molecules.

Use in Medicinal Chemistry

The compound has been employed as a precursor in the synthesis of more complex bioactive molecules:

  • Development of phosphodiesterase 10A (PDE10A) inhibitors: The compound has been used as a starting material in the synthesis of fluorine-containing PDE10A inhibitors with potential applications in treating neurological disorders .

  • Incorporation into nanatinostat: This compound represents a structural component related to the development of nanatinostat (CHR-3996), an orally bioavailable inhibitor of histone deacetylase (HDAC) with potential antineoplastic activity .

Structure Modifications and Derivatives

Research has explored various modifications of the basic structure to enhance specific properties:

  • Modification of the hydroxymethyl group: Conversion to various ethers, esters, or amines to modulate biological activity and pharmacokinetic properties .

  • Addition of other functional groups: Introduction of additional groups to the quinoline core to enhance target specificity or biological activity .

  • Coupling with other bioactive moieties: Combination with other pharmacophores through the hydroxymethyl group to create hybrid molecules with potentially enhanced activity .

Related Compounds and Structural Analogues

Several compounds share structural similarities with (6-fluoroquinolin-2-yl)methanol, demonstrating the importance of structural modifications in achieving specific biological activities.

Structural Variants

Notable structural analogues include:

  • (7-Fluoroquinolin-2-yl)methanol: A regioisomer with the fluorine atom at position 7 instead of position 6, which may exhibit different biological activity profiles.

  • 6-Fluoroquinoline-2-carboxylic acid: A precursor with a carboxylic acid group instead of the hydroxymethyl group at position 2 .

  • 6-Fluoro-2-methylquinoline: A related compound with a methyl group instead of a hydroxymethyl group at position 2 .

  • Nanatinostat derivatives: More complex molecules incorporating the fluoroquinoline moiety as part of their structure, demonstrating enhanced biological activities .

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